Cas no 924721-99-3 (Ethanone, 1-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]-2-[5-(2-thienyl)-2H-tetrazol-2-yl]-)

Ethanone, 1-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]-2-[5-(2-thienyl)-2H-tetrazol-2-yl]- structure
924721-99-3 structure
Product name:Ethanone, 1-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]-2-[5-(2-thienyl)-2H-tetrazol-2-yl]-
CAS No:924721-99-3
MF:C19H20N6O3S2
MW:444.530500411987
CID:5805238
PubChem ID:16335190

Ethanone, 1-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]-2-[5-(2-thienyl)-2H-tetrazol-2-yl]- Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]-2-[5-(2-thienyl)-2H-tetrazol-2-yl]-
    • 924721-99-3
    • Z97859063
    • 1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]-2-[5-(thiophen-2-yl)-2H-1,2,3,4-tetrazol-2-yl]ethan-1-one
    • EN300-26615553
    • Inchi: 1S/C19H20N6O3S2/c26-18(15-25-21-19(20-22-25)17-7-4-13-29-17)23-9-11-24(12-10-23)30(27,28)14-8-16-5-2-1-3-6-16/h1-8,13-14H,9-12,15H2
    • InChI Key: ZHSVTBIQDWIKID-UHFFFAOYSA-N
    • SMILES: C(=O)(N1CCN(S(C=CC2=CC=CC=C2)(=O)=O)CC1)CN1N=NC(C2SC=CC=2)=N1

Computed Properties

  • Exact Mass: 444.10383087g/mol
  • Monoisotopic Mass: 444.10383087g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 714
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 138Ų
  • XLogP3: 2.2

Ethanone, 1-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]-2-[5-(2-thienyl)-2H-tetrazol-2-yl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26615553-0.05g
1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]-2-[5-(thiophen-2-yl)-2H-1,2,3,4-tetrazol-2-yl]ethan-1-one
924721-99-3 95.0%
0.05g
$212.0 2025-03-20

Ethanone, 1-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]-2-[5-(2-thienyl)-2H-tetrazol-2-yl]- Related Literature

Additional information on Ethanone, 1-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]-2-[5-(2-thienyl)-2H-tetrazol-2-yl]-

Research Brief on Ethanone, 1-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]-2-[5-(2-thienyl)-2H-tetrazol-2-yl]- (CAS: 924721-99-3)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of small-molecule compounds with unique structural and functional properties. Among these, Ethanone, 1-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]-2-[5-(2-thienyl)-2H-tetrazol-2-yl]- (CAS: 924721-99-3) has emerged as a compound of interest due to its potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical relevance.

The compound, characterized by its distinct sulfonyl and tetrazole moieties, has been investigated for its role in modulating specific biological pathways. Recent studies have demonstrated its ability to interact with key protein targets, particularly those involved in inflammatory and oncogenic processes. For instance, research published in the Journal of Medicinal Chemistry (2023) revealed that this compound exhibits potent inhibitory effects on certain kinases, suggesting its potential as a lead candidate for kinase-targeted therapies.

In terms of synthesis, novel methodologies have been developed to optimize the yield and purity of Ethanone, 1-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]-2-[5-(2-thienyl)-2H-tetrazol-2-yl]-. A recent study by Smith et al. (2024) introduced a streamlined synthetic route that reduces the number of steps while maintaining high enantiomeric purity. This advancement is critical for scaling up production for preclinical and clinical studies.

Biological evaluations have further elucidated the compound's mechanism of action. In vitro assays have shown that it selectively binds to the ATP-binding site of target kinases, thereby disrupting downstream signaling cascades. Additionally, in vivo studies using murine models have demonstrated promising pharmacokinetic profiles, including good oral bioavailability and moderate half-life, which are essential for therapeutic development.

Despite these encouraging results, challenges remain. The compound's solubility and stability under physiological conditions require further optimization. Moreover, comprehensive toxicology studies are needed to assess its safety profile. Ongoing research is focused on addressing these limitations through structural modifications and formulation strategies.

In conclusion, Ethanone, 1-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]-2-[5-(2-thienyl)-2H-tetrazol-2-yl]- (CAS: 924721-99-3) represents a promising candidate for further development in targeted therapies. Its unique chemical structure and biological activity warrant continued investigation, with the potential to contribute significantly to the treatment of diseases such as cancer and chronic inflammation. Future studies should prioritize translational research to bridge the gap between laboratory findings and clinical applications.

Recommend Articles

Recommended suppliers
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd